N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
N-[6-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a pyridazine core substituted with a sulfanyl-linked carbamoyl group and a cyclopropane carboxamide moiety.
Properties
IUPAC Name |
N-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-2-5-12(8-13(10)18)19-15(23)9-25-16-7-6-14(21-22-16)20-17(24)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVBSGZEIQBYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s design shares key features with sulfonamide-based pyridine and pyridazine derivatives, which are widely studied for their anticancer and enzyme-inhibitory activities. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Comparative Analysis of Structural Features and Bioactivity
*Target compound: N-[6-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide.
Key Structural and Functional Insights
Core Heterocycle :
- The target compound’s pyridazine core (vs. pyridine in analogs) introduces distinct electronic and steric properties. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding interactions with biological targets compared to pyridine-based analogs .
Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound likely improves lipophilicity compared to the 4-chlorophenyl or 3,4-dichlorophenyl groups in compounds 25 and 25. This modification could enhance blood-brain barrier penetration or tissue retention . This contrasts with the flexible piperazine group in compound 21, which contributes to its selectivity for leukemia and melanoma .
Sulfanyl vs. Sulfonamide Linkage :
- The sulfanyl (-S-) linkage in the target compound (vs. sulfonamide [-SO₂-NH-] in analogs) reduces electron-withdrawing effects, possibly altering metabolic stability or receptor-binding kinetics .
Bioactivity Hypotheses: Compound 21’s piperazine substituent correlates with subpanel selectivity (e.g., leukemia, melanoma). The target compound’s cyclopropane group may similarly confer selectivity but for distinct targets due to steric constraints . Dichlorophenyl analogs (e.g., compound 26) show enhanced cytotoxicity, suggesting that halogenation patterns critically influence potency. The target compound’s mono-chloro/methyl substitution may balance potency and toxicity .
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